2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Dichloropyrimidin-4-yl)amino]-N-methoxybenzamide is a chemical compound with the molecular formula C12H12Cl2N3OP. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichloropyrimidine ring and a methoxybenzamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methoxybenzamide typically involves the reaction of 2,5,6-trichloropyrimidine with 2-(dimethylphosphonino)aniline in the presence of anhydrous potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at a temperature of 60°C for 4 hours. The product is then purified through a silica gel column to obtain a pale yellow solid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dichloropyrimidin-4-yl)amino]-N-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichloropyrimidine ring.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative.
Scientific Research Applications
2-[(2,5-Dichloropyrimidin-4-yl)amino]-N-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methoxybenzamide involves its interaction with specific molecular targets and pathways. The dichloropyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Dichloropyrimidin-4-yl)amino]phenyl dimethylphosphine oxide
- Ethyl 2-[(2,5-dichloropyrimidin-4-yl)amino]benzoate
Uniqueness
2-[(2,5-Dichloropyrimidin-4-yl)amino]-N-methoxybenzamide is unique due to its specific combination of a dichloropyrimidine ring and a methoxybenzamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H10Cl2N4O2 |
---|---|
Molecular Weight |
313.14 g/mol |
IUPAC Name |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methoxybenzamide |
InChI |
InChI=1S/C12H10Cl2N4O2/c1-20-18-11(19)7-4-2-3-5-9(7)16-10-8(13)6-15-12(14)17-10/h2-6H,1H3,(H,18,19)(H,15,16,17) |
InChI Key |
SJWYDUOHXDFRED-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.